molecular formula C16H12Cl2N2O4S B2631307 N-(2,4-dichlorophenyl)-3-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide CAS No. 899757-40-5

N-(2,4-dichlorophenyl)-3-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide

Cat. No.: B2631307
CAS No.: 899757-40-5
M. Wt: 399.24
InChI Key: UXYYVTPNJCRMLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Nomenclature and Structural Classification

IUPAC Nomenclature and Isomeric Considerations

The IUPAC name N-(2,4-dichlorophenyl)-3-(1,1,3-trioxo-2,3-dihydro-1λ⁶,2-benzothiazol-2-yl)propanamide derives from its three structural components:

  • Propanamide backbone : A three-carbon chain with a terminal amide group.
  • 2,4-Dichlorophenyl substituent : Attached to the amide nitrogen, with chlorine atoms at positions 2 and 4 of the benzene ring.
  • 1λ⁶,2-Benzothiazol-3-yl sulfonamide : A bicyclic system comprising a benzene fused to a thiazole ring, with sulfonyl (-SO₂-) and ketone (-C=O) groups at positions 1 and 3, respectively.

The lambda notation (1λ⁶) specifies the hypervalent sulfur oxidation state (+4), consistent with sulfonamide functionality. Isomeric possibilities arise from:

  • Regioisomerism : Varying chlorine positions on the phenyl ring (e.g., 2,5- vs. 2,4-dichloro).
  • Stereoisomerism : Restricted rotation around the amide bond (C-N) and benzothiazole-propanamide linkage, though no chiral centers are present.
Structural Component IUPAC Specification
Parent chain Propanamide
N-substituent 2,4-Dichlorophenyl
C3-substituent 1λ⁶,2-Benzothiazol-3-yl sulfonamide

Hierarchical Structural Classification: Benzothiazole Derivatives vs. Dichlorophenyl-Substituted Amides

The compound belongs to two overlapping structural classes:

Benzothiazole Derivatives

The 1λ⁶,2-benzothiazol-3-yl group places it within the benzothiazole sulfonamide family, characterized by:

  • A fused benzene-thiazole ring system.
  • Sulfur in a +4 oxidation state (evidenced by two S=O bonds).
  • Substituents at position 3 (ketone) and position 1 (sulfonyl).
Dichlorophenyl-Substituted Amides

The N-(2,4-dichlorophenyl)propanamide moiety shares features with agricultural and pharmaceutical amides, where chlorine atoms enhance lipophilicity and receptor binding.

Classification Level Key Features Example Compounds
Benzothiazole sulfonamides -SO₂ group at position 1
-Fused bicyclic core
2-(1,1-Dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-(trifluoromethyl)phenyl)propanamide
Dichlorophenyl amides -Cl substituents
-Amide linkage
N-(2,3-Dichlorophenyl)propanamide

Comparative Analysis with Structural Analogs in the 1λ⁶,2-Benzothiazol Family

The compound exhibits distinct features compared to analogs (Table 1):

Table 1: Structural Comparison with 1λ⁶,2-Benzothiazol Derivatives

Compound Name R1 (Amide Substituent) R2 (Benzothiazol Substituent) Key Structural Differences
Target compound 2,4-Dichlorophenyl 3-Oxo, 1-SO₂ Balanced lipophilicity from Cl and polar sulfonamide
2-(2,4-Dichlorophenyl)benzothiazole None H Lacks propanamide chain and sulfonamide
N-(Benzo[d]thiazol-2-yl)-3-hydrazinyl-3-oxopropanamide Hydrazinyl-oxopropanamide H Replaces sulfonamide with hydrazine
2-(1,1-Dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-(trifluoromethyl)phenyl)propanamide 2-Trifluoromethylphenyl 3-Oxo, 1-SO₂ CF₃ group increases electronegativity vs. Cl

The 2,4-dichlorophenyl group provides moderate electron-withdrawing effects compared to trifluoromethyl (in ), while the sulfonamide enhances water solubility relative to non-sulfonated benzothiazoles. The propanamide spacer balances molecular flexibility and steric bulk, distinguishing it from rigid analogs like 2-(2,4-dichlorophenyl)benzothiazole.

Properties

IUPAC Name

N-(2,4-dichlorophenyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N2O4S/c17-10-5-6-13(12(18)9-10)19-15(21)7-8-20-16(22)11-3-1-2-4-14(11)25(20,23)24/h1-6,9H,7-8H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXYYVTPNJCRMLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CCC(=O)NC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-dichlorophenyl)-3-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a dichlorophenyl group and a benzothiazole moiety, which are known for their pharmacological properties. The molecular formula can be represented as C13H9Cl2N2O3SC_{13}H_{9}Cl_{2}N_{2}O_{3}S, with a molecular weight of approximately 350.19 g/mol.

The biological activity of this compound is believed to involve multiple mechanisms:

  • Inhibition of Enzymatic Activity : The compound may interact with specific enzymes or receptors, modulating their activity. For instance, benzothiazole derivatives often exhibit inhibitory effects on various enzymes involved in cancer and inflammation pathways.
  • Antioxidant Properties : Compounds with similar structures have shown significant antioxidant activity by scavenging free radicals and reducing oxidative stress.

Anticancer Activity

Several studies have investigated the anticancer potential of related compounds. For example:

CompoundCell LineIC50 Value (μM)Reference
Compound AMCF-7 (Breast Cancer)27.3
Compound BHCT-116 (Colon Cancer)6.2

While specific data on this compound is limited, structural analogs have demonstrated significant cytotoxicity against various cancer cell lines.

Antimicrobial Activity

The compound's potential antimicrobial activity has also been explored. Similar benzothiazole derivatives have shown effectiveness against pathogenic bacteria and fungi. For instance:

PathogenActivityReference
E. coliInhibitory
S. aureusInhibitory

Case Studies

In a notable case study involving benzothiazole derivatives:

  • Study Design : Researchers synthesized several derivatives and evaluated their anticancer properties against different cell lines.
  • Findings : One derivative exhibited an IC50 value of 15 μM against the MCF-7 cell line, suggesting that modifications in the benzothiazole structure can enhance biological activity.

Comparison with Similar Compounds

N-(2,4-dimethoxyphenyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide ()

  • Key Differences : The 2,4-dimethoxyphenyl group replaces the dichlorophenyl substituent. Methoxy groups are electron-donating, contrasting with the electron-withdrawing chlorine atoms.
  • Physicochemical Properties: Molecular Weight: 390.4 g/mol XLogP3: 1.3 Topological Polar Surface Area (TPSA): 110 Ų Hydrogen Bond Donors/Acceptors: 1/6 .
  • Implications : The dimethoxy analog likely exhibits reduced lipophilicity (lower XLogP) compared to the dichlorophenyl variant. The dichlorophenyl group in the target compound may enhance membrane permeability but reduce aqueous solubility.

Heterocyclic Core Modifications

2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide ()

  • Key Differences : Replaces the benzothiazol-trioxo group with a simple thiazole ring and uses an acetamide linker (shorter than propanamide).
  • Structural Insights: The dichlorophenyl and thiazole rings are twisted by 61.8° in the crystal structure, suggesting conformational flexibility .
  • Synthetic Routes : Both compounds utilize carbodiimide-mediated coupling (e.g., EDC/HOBt), indicating shared methodologies for amide bond formation .

N-Substituted 2-Arylacetamides ()

  • Structural Similarity : Analogous dichlorophenylacetamides exhibit structural parallels to penicillin derivatives and demonstrate coordination capabilities with metals .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Weight (g/mol) XLogP3 TPSA (Ų) Hydrogen Bond Donors/Acceptors Key Structural Features
N-(2,4-dichlorophenyl)-3-(1,1,3-trioxo-benzothiazol-2-yl)propanamide (Target) Not Reported ~2.5* ~110* 1/6 Dichlorophenyl, propanamide, benzothiazole
N-(2,4-dimethoxyphenyl)-3-(1,1,3-trioxo-benzothiazol-2-yl)propanamide 390.4 1.3 110 1/6 Dimethoxyphenyl, propanamide, benzothiazole
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide 303.16 Not Reported 72.3 1/3 Dichlorophenyl, acetamide, thiazole

*Estimated based on structural analogs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.